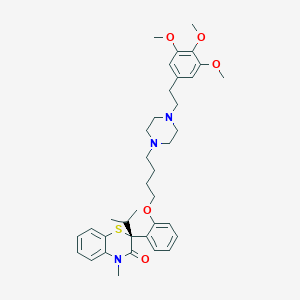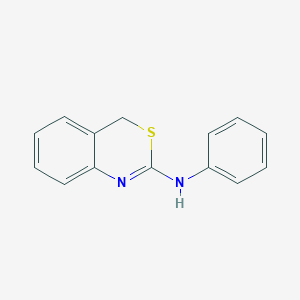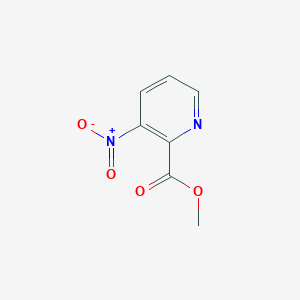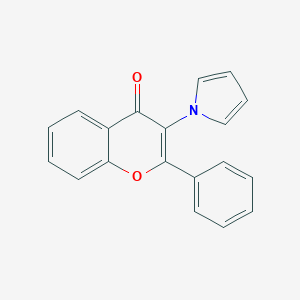
2-Phenyl-3-pyrrol-1-ylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-pyrrol-1-ylchromen-4-one, also known as PPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. PPC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In agriculture, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been used as a building block for the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-pyrrol-1-ylchromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit a variety of biochemical and physiological effects in cells and organisms. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-3-pyrrol-1-ylchromen-4-one has several advantages for use in lab experiments, including its relative ease of synthesis, low toxicity, and diverse biological activities. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-3-pyrrol-1-ylchromen-4-one, including the development of new synthetic methods, the identification of new biological activities, and the optimization of its pharmacological properties. One potential area of research is the development of 2-Phenyl-3-pyrrol-1-ylchromen-4-one derivatives with improved solubility and bioavailability. Another potential area of research is the identification of new targets for 2-Phenyl-3-pyrrol-1-ylchromen-4-one, such as specific cancer cell types or insect species. Overall, the diverse biological activities of 2-Phenyl-3-pyrrol-1-ylchromen-4-one make it a promising candidate for further research in a variety of fields.
Synthesemethoden
2-Phenyl-3-pyrrol-1-ylchromen-4-one can be synthesized using a variety of methods, including the condensation of 4-hydroxycoumarin with substituted pyrroles. One common method involves the reaction of 4-hydroxycoumarin with pyrrole in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of 2-Phenyl-3-pyrrol-1-ylchromen-4-one, which can be purified using standard chromatographic techniques.
Eigenschaften
CAS-Nummer |
107792-81-4 |
|---|---|
Produktname |
2-Phenyl-3-pyrrol-1-ylchromen-4-one |
Molekularformel |
C19H13NO2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
2-phenyl-3-pyrrol-1-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H |
InChI-Schlüssel |
FELSABUXASHGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Synonyme |
4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



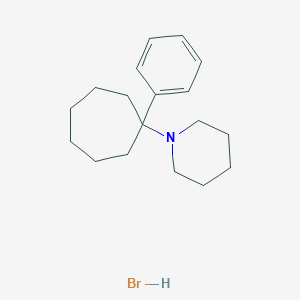
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
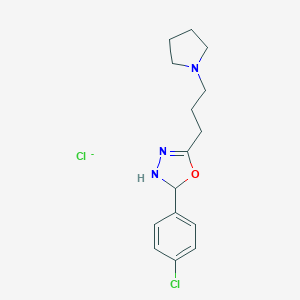
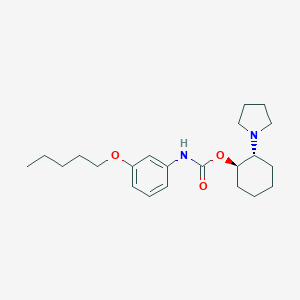
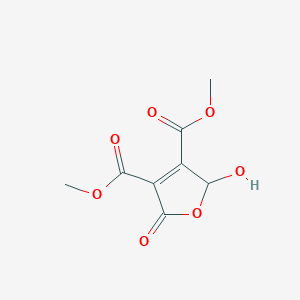
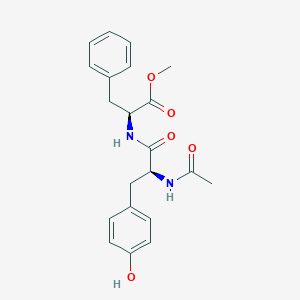
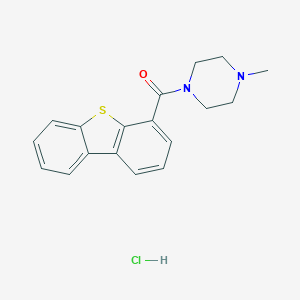
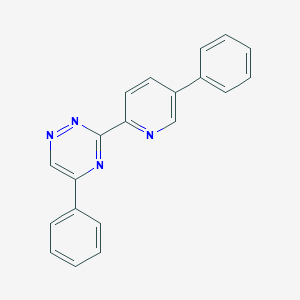
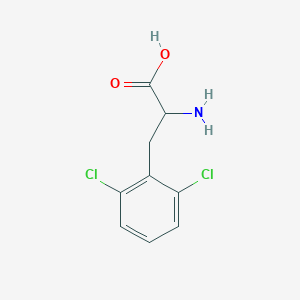
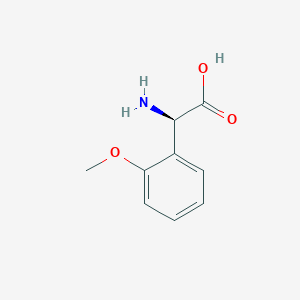
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
